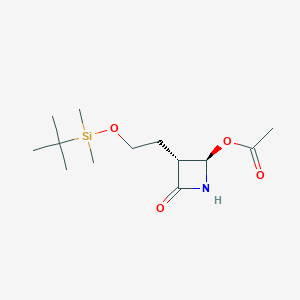![molecular formula C13H13N5S B13124309 7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine CAS No. 690275-78-6](/img/structure/B13124309.png)
7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine typically involves the construction of the triazine ring followed by the introduction of the pyrazole moiety. One common method involves the reaction of cyanuric chloride with appropriate nucleophiles to form the triazine core. Subsequent reactions with pyrazole derivatives yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use as a therapeutic agent due to its unique structural features.
Industry: Applications in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The triazine ring is known to interact with nucleophilic sites in biological molecules, which could explain its activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine: Known for its applications in materials science and as a fluorescent sensor.
Uniqueness
7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine is unique due to the presence of both the pyrazole and triazine rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other triazine derivatives, making it a valuable compound for further research and development.
Propiedades
Número CAS |
690275-78-6 |
|---|---|
Fórmula molecular |
C13H13N5S |
Peso molecular |
271.34 g/mol |
Nombre IUPAC |
7-methyl-4-methylsulfanyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-2-amine |
InChI |
InChI=1S/C13H13N5S/c1-8-10(9-6-4-3-5-7-9)11-15-12(14)16-13(19-2)18(11)17-8/h3-7H,1-2H3,(H2,14,15) |
Clave InChI |
KKVANWPIWPEDAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C1C3=CC=CC=C3)N=C(N=C2SC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;dihydrochloride](/img/structure/B13124257.png)



![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)

![6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)

